molecular formula C20H22INO B2508194 N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide CAS No. 329778-58-7

N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide

Cat. No.: B2508194
CAS No.: 329778-58-7
M. Wt: 419.306
InChI Key: IXBIYXQEGDVQPQ-PKNBQFBNSA-N
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Description

N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide is a useful research compound. Its molecular formula is C20H22INO and its molecular weight is 419.306. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Monomer Modification

Studies of Radical Homopolymerization of N-(4-iodo-1,3-diphenylbutyl) Acrylamide N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM) serves as a hydrophobic monomer for the synthesis of hydrophobically modified polyacrylamide, notably applied in enhanced oil recovery. Its iodine substitution allows for further modification reactions. The polymerization of NIAM requires a significant amount of radical initiator, suggesting an iodine transfer polymerization mechanism. The resulting polymer demonstrates a low degree of polymerization and a glass transition temperature of 19.5 °C (Huang et al., 2019).

Corrosion Inhibition

Synthesis and Characterization of New Acrylamide Derivatives for Corrosion Inhibitors Acrylamide derivatives, specifically 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), were investigated for their corrosion inhibition properties on copper in nitric acid solutions. These compounds exhibit significant efficacy as corrosion inhibitors, showing mixed-type inhibition properties. Theoretical computations, including density functional theory (DFT) and Monte Carlo simulations, were employed to corroborate the experimental findings (Abu-Rayyan et al., 2022).

Copolymer Synthesis

Synthesis and Characterization of Electrolyte Responsive Terpolymers Associative terpolymers of acrylamide, N-(4-butyl)phenylacrylamide, and sodium acrylate or similar sodium-based monomers were synthesized using a micellar polymerization method. These terpolymers exhibit significant viscosity responsiveness to changes in solution ionic strength, pH, and urea concentration, making them potentially useful in various applications requiring sensitivity to environmental conditions (McCORMICK et al., 1992).

Drug Delivery Systems

Facile, Controlled, Room-Temperature RAFT Polymerization of N-Isopropylacrylamide Poly(N-isopropyl acrylamide) is extensively studied for its applications in drug delivery systems. This research outlines the conditions for controlled room-temperature RAFT polymerization of N-isopropylacrylamide, crucial for creating well-defined polymer architectures needed in the precise design of drug delivery vehicles (Convertine et al., 2004).

pH-Sensitive Materials

Extended Applicability of Classical Phenolphthalein Color Changing Polymeric Materials Derived from pH-Sensitive Acrylated Phenolphthalein Derivatives

Polymers derived from pH-sensitive acrylated phenolphthalein derivatives were synthesized to create color-switchable materials. These polymers can form hydrogels in aqueous solutions and exhibit behaviors responsive to pH changes, making them suitable for various applications, including sensors and drug delivery systems (Fleischmann et al., 2012).

Properties

IUPAC Name

(E)-N-(3-iodo-4-methylphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22INO/c1-14(2)12-17-7-5-16(6-8-17)9-11-20(23)22-18-10-4-15(3)19(21)13-18/h4-11,13-14H,12H2,1-3H3,(H,22,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBIYXQEGDVQPQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)CC(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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